molecular formula C18H24N2OS B2434287 N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide CAS No. 1210939-32-4

N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide

Cat. No. B2434287
CAS RN: 1210939-32-4
M. Wt: 316.46
InChI Key: QDFLSPCYUYSGEG-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, also known as DCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCSA is a synthetic compound that can be prepared through various synthesis methods. The purpose of

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of sulfhydryl groups in biological systems. Sulfhydryl groups play a crucial role in various biological processes, including protein synthesis, enzyme activity, and cellular signaling. By inhibiting sulfhydryl groups, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide may disrupt these processes and lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. In addition, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is its synthetic accessibility, which allows for the preparation of large quantities of the compound for use in lab experiments. In addition, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to have low toxicity in vitro and in vivo, which makes it a potentially safe tool for studying sulfhydryl groups in biological systems. One limitation of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are many future directions for research on N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, including the investigation of its potential therapeutic effects in various diseases, the elucidation of its mechanism of action, and the development of more potent and selective analogs. In addition, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide may have potential applications in other fields, such as materials science and catalysis. Further research on N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide and its derivatives may lead to the development of new tools and therapies for various applications.

Synthesis Methods

N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide can be synthesized through various methods, including the reaction of 3,4-dimethylthiophenol with 1-bromo-1-cycloheptene in the presence of potassium carbonate, followed by the reaction with N-(chloroacetyl)cyclohexylamine in the presence of triethylamine. The resulting compound is then treated with sodium cyanide to obtain N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide. Another method involves the reaction of 3,4-dimethylthiophenol with 1-bromo-1-cycloheptene in the presence of sodium hydride, followed by the reaction with N-(chloroacetyl)cyclohexylamine in the presence of triethylamine. The resulting compound is then treated with potassium cyanide to obtain N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been studied for its effects on the central nervous system, including its potential to enhance cognitive function and memory. In pharmacology, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been investigated as a potential tool for studying the role of sulfhydryl groups in biological systems.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3,4-dimethylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-14-7-8-16(11-15(14)2)22-12-17(21)20-18(13-19)9-5-3-4-6-10-18/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFLSPCYUYSGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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